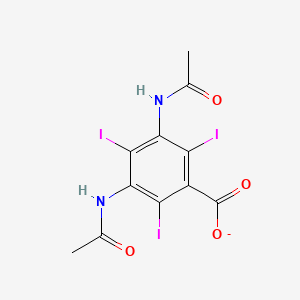

Amidotrizoic acid anion

Descripción general

Descripción

Amidotrizoic acid anion is the anion obtained by removal of the proton from the carboxylic acid group of amidotrizoic acid. It has a role as a topical anaesthetic. It is a conjugate base of an amidotrizoic acid.

Aplicaciones Científicas De Investigación

Algal Growth and Metabolite Content

- Sodium Amidotrizoate and Algal Growth : Sodium amidotrizoate, a derivative of Amidotrizoic acid, significantly affects the growth and primary metabolite content in the green alga Chlorella vulgaris. It suppresses cell number, chlorophyll, carotenoids, and monosaccharides at certain concentrations, while at lower concentrations, it acts as a weak stimulator of these biochemical compounds. This indicates its role in algal growth and possible anti-auxin activity (Pietryczuk, Czerpak, Popławska, & Wolski, 2010).

Environmental Monitoring

- Urban Groundwater Monitoring : Amidotrizoic acid has been tracked in urban groundwater as an indicator of sewer network leakage. It is among the most frequently detected compounds in groundwater impacted by sewer leaks, highlighting its utility in urban water management and environmental monitoring (Wolf, Zwiener, & Zemann, 2012).

Plant Growth Regulation

- Impact on Wolffia arrhiza Growth : Sodium amidotrizoate impacts the growth and metabolism of Wolffia arrhiza, a vascular plant used in biotechnological sewage treatment. It suppresses growth, chlorophyll content, carotenoids, monosaccharides, and water-soluble proteins, suggesting a role as a plant growth regulator (Pietryczuk, Czerpak, Grabowska, & Wolski, 2009).

Chemical Synthesis and Reactivity

Isothiazole Derivatives Synthesis : Amidotrizoic acid derivatives have been explored in the synthesis of isothiazole compounds, contributing to the study of chemical reactivity and potential pharmacological applications (Regiec, Machoń, Międzybrodzki, & Szymaniec, 2006).

Local Anesthetic Agent Synthesis : Research on 4-(2-chloroacetamido) benzoic acid derivatives, related to amidotrizoate, shows potential in the development of local anesthetic agents. These studies contribute to the understanding of anesthetic compound synthesis and characterization (Kanhed, Mehere, Pandey, & Mahapatra, 2016).

Propiedades

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYQUNUQOZFHG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8I3N2O4- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.91 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

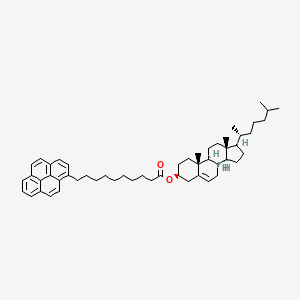

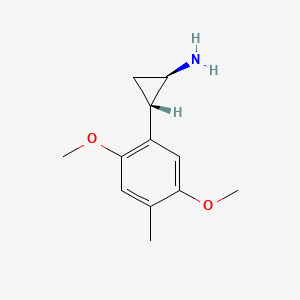

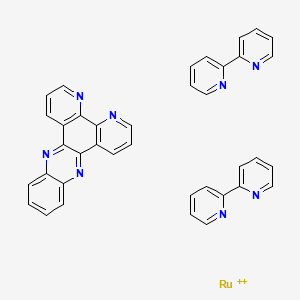

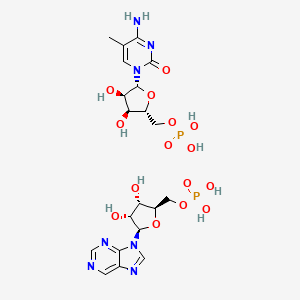

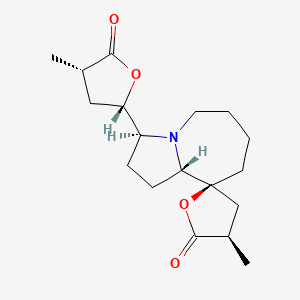

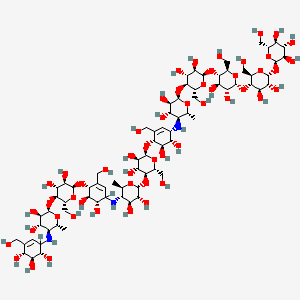

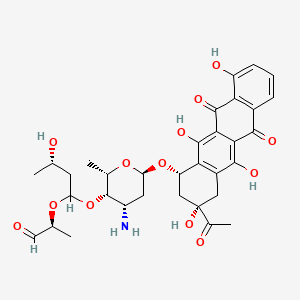

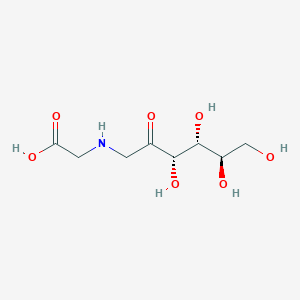

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4S,5R,6R,9R,12R,17R)-12-Ethenyl-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadec-10-ene-7,14-dione](/img/structure/B1227748.png)

![4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)